N-[3-(furan-2-yl)propyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-[3-(furan-2-yl)propyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a combination of furan, pyrrole, and thiazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)propyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan, pyrrole, and thiazole intermediates. These intermediates are then subjected to coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)propyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan, pyrrole, and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the heterocyclic rings, leading to a wide range of derivatives .
Scientific Research Applications
N-[3-(furan-2-yl)propyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)propyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
N-[3-(furan-2-yl)propyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide: shares similarities with other heterocyclic compounds such as imidazole, indole, and benzimidazole derivatives.
Imidazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
Indole: Exhibits various pharmacological activities, including anticancer and anti-inflammatory effects.
Benzimidazole: Used in the development of antiparasitic and antiviral drugs.
Uniqueness
The uniqueness of This compound lies in its combination of furan, pyrrole, and thiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)propyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C16H17N3O2S/c20-15(17-7-3-5-14-6-4-10-21-14)11-13-12-22-16(18-13)19-8-1-2-9-19/h1-2,4,6,8-10,12H,3,5,7,11H2,(H,17,20) |
InChI Key |
GYXYIISDLCRFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCCC3=CC=CO3 |
Origin of Product |
United States |
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